
2-(2-Methylpyrrolidin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpyrrolidin-2-yl)ethan-1-ol: is an organic compound with the molecular formula C7H15NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol typically involves the reaction of 2-methylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the nitrogen atom of 2-methylpyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure high-quality product.
化学反応の分析
Types of Reactions:
Oxidation: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Ethers or esters.
科学的研究の応用
Chemistry: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound in drug discovery and development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific molecular targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including solvents, surfactants, and intermediates for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group and pyrrolidine ring are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity.
類似化合物との比較
2-(Pyrrolidin-1-yl)ethan-1-ol: Similar structure but lacks the methyl group on the pyrrolidine ring.
2-(2-Methylpyrrolidin-1-yl)ethan-1-ol: Similar structure but with the methyl group on the nitrogen atom instead of the carbon atom.
Uniqueness: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is unique due to the presence of the methyl group on the carbon atom of the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
2-(2-methylpyrrolidin-2-yl)ethanol |
InChI |
InChI=1S/C7H15NO/c1-7(4-6-9)3-2-5-8-7/h8-9H,2-6H2,1H3 |
InChIキー |
HHLLZNMYBLRXLP-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



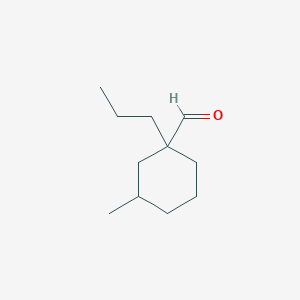
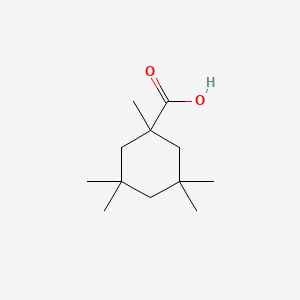

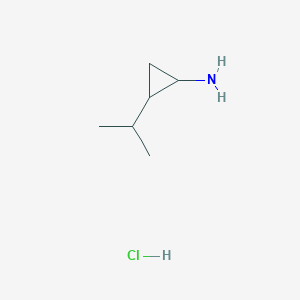



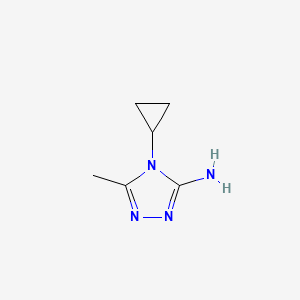
![1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)
amine](/img/structure/B13250044.png)

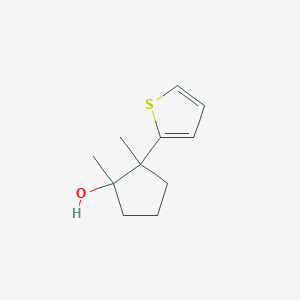
![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
